molecular formula C30H31IN2S2 B1144316 3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE CAS No. 19208-25-4

3,3/'-DIETHYL-9,11,13(PENTA-1/'/',3/'/',5/'/'-TRIYL)-THIATRICARBOCYANINE IODIDE

Cat. No.: B1144316
CAS No.: 19208-25-4
M. Wt: 610.61
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Description

3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE IODIDE is a synthetic organic compound belonging to the class of thiatricarbocyanine dyes. These compounds are known for their intense coloration and are often used in various scientific and industrial applications, including as fluorescent probes and in photodynamic therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE IODIDE typically involves the condensation of appropriate aldehydes with thiatriazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE IODIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Halogenation or alkylation reactions can be performed using appropriate halogen or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced forms with different absorption spectra.

    Substitution: Substituted derivatives with modified functional groups.

Scientific Research Applications

3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE IODIDE has several applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting various analytes.

    Biology: Employed in imaging techniques to study cellular processes.

    Medicine: Investigated for use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE IODIDE involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s fluorescent properties allow it to bind to specific sites, enabling visualization and tracking of biological processes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE BROMIDE
  • 3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE CHLORIDE

Uniqueness

3,3’-DIETHYL-9,11,13(PENTA-1’,3’,5’-TRIYL)-THIATRICARBOCYANINE IODIDE is unique due to its specific iodide counterion, which can influence its solubility, stability, and interaction with biological targets. This makes it particularly suitable for certain applications where other similar compounds may not perform as effectively.

Properties

CAS No.

19208-25-4

Molecular Formula

C30H31IN2S2

Molecular Weight

610.61

Origin of Product

United States

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